N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide
Description
N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a propanamide group
Properties
IUPAC Name |
N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-15(2)20(24)22-12-16-7-6-10-23(13-16)14-18-9-5-8-17-11-21(3,4)25-19(17)18/h5,8-9,15-16H,6-7,10-14H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPUHRHTQQDCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCCN(C1)CC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.
Coupling Reactions: The benzofuran and piperidine moieties are coupled using alkylation reactions, where the benzofuran derivative is reacted with a piperidine derivative in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the coupled product with 2-methylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield benzofuranones, while reduction of the piperidine ring can yield piperidines with varying degrees of saturation.
Scientific Research Applications
N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological and inflammatory diseases.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemistry: It serves as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurological and inflammatory pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide: shares similarities with other benzofuran and piperidine derivatives, such as:
Uniqueness
- The unique combination of the benzofuran, piperidine, and propanamide groups in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
